
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is an organic compound with a complex structure that includes a nitro group, a phenylselanyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL typically involves multiple steps, including the introduction of the nitro group, the phenylselanyl group, and the hydroxyl group. One common method involves the use of Grignard reagents to introduce the ethyl group, followed by nitration to add the nitro group. The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol. The final step involves the reduction of the nitro group to form the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylselanyl group.
Scientific Research Applications
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylselanyl group may contribute to the compound’s ability to modulate oxidative stress and influence redox pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-nitroheptan-2-OL: Lacks the phenylselanyl group, resulting in different chemical properties.
1-Nitro-1-(phenylselanyl)heptan-2-OL: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-1-nitro-1-(phenylthio)heptan-2-OL: Contains a phenylthio group instead of phenylselanyl, leading to different biological activities.
Uniqueness
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89646-76-4 |
|---|---|
Molecular Formula |
C15H23NO3Se |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-ethyl-1-nitro-1-phenylselanylheptan-2-ol |
InChI |
InChI=1S/C15H23NO3Se/c1-3-5-9-12(4-2)14(17)15(16(18)19)20-13-10-7-6-8-11-13/h6-8,10-12,14-15,17H,3-5,9H2,1-2H3 |
InChI Key |
NTWMMZYAVGZUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C([N+](=O)[O-])[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
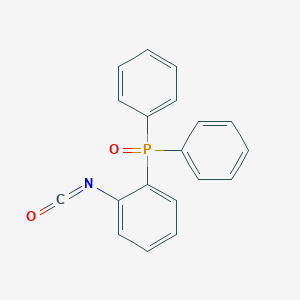
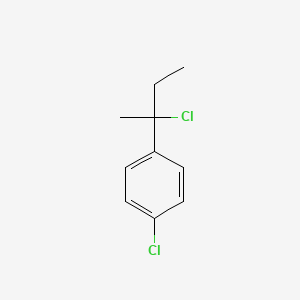
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
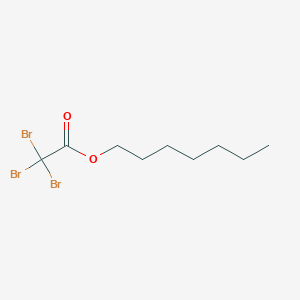
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
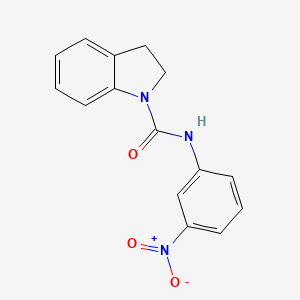

methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
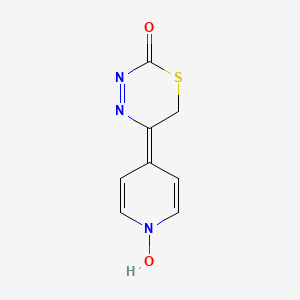

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
